![molecular formula C18H18ClN5OS B2995478 N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421464-01-8](/img/structure/B2995478.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide” seems to be a complex organic molecule. It likely contains a benzothiazole ring (a type of heterocyclic compound), a piperidine ring (a type of organic compound), and a carboxamide group (a type of functional group). Similar compounds have been studied for their potential biological activities .
Scientific Research Applications
Alternative Synthesis Methods
Research includes exploring alternative synthesis routes for related compounds, highlighting a continuous interest in optimizing the production processes of complex molecules. For instance, Shahinshavali et al. (2021) presented an alternative synthesis route for a compound with a similar structure, emphasizing the coupling techniques between specific carboxamide and ethan-1-ol derivatives (Shahinshavali et al., 2021).
Molecular Interaction Studies
Investigations into molecular interactions of similar compounds with biological receptors are common, as seen in the study by Shim et al. (2002), which examined the antagonist interactions of a piperidinyl compound with the CB1 cannabinoid receptor, providing a foundation for drug discovery and development (Shim et al., 2002).
Rho Kinase Inhibitor Synthesis
Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This suggests that similar compounds could be explored for their potential as inhibitors in treating central nervous system disorders (Wei et al., 2016).
Antipsychotic Agent Evaluation
Compounds with heterocyclic carboxamides are also evaluated for their potential as antipsychotic agents. Norman et al. (1996) synthesized and assessed various analogues for their binding to dopamine and serotonin receptors, indicating the psychiatric application potential of these molecules (Norman et al., 1996).
Cannabinoid Receptor Antagonists
Research on pyrazole derivatives, as discussed by Lan et al. (1999), focuses on their role as cannabinoid receptor antagonists. Such studies are essential for understanding how these compounds can be used to mitigate the effects of cannabinoids, which might hint at similar applications for the compound (Lan et al., 1999).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-4-7-16(23-22-11)24-8-2-3-12(10-24)17(25)21-18-20-14-6-5-13(19)9-15(14)26-18/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKKIVFQJTAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.